2-(4-Iodophenyl)benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

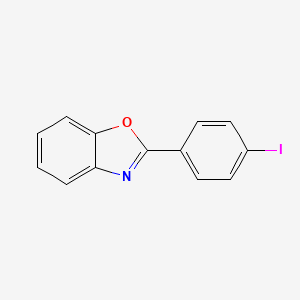

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8INO |

|---|---|

Molecular Weight |

321.11 g/mol |

IUPAC Name |

2-(4-iodophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H8INO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |

InChI Key |

GLRVAFAIWYHTEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization of 2 4 Iodophenyl Benzoxazole

General Synthesis Routes

A prevalent method for synthesizing 2-aryl benzoxazoles is the reaction between a 2-aminophenol (B121084) and a corresponding benzoic acid or benzaldehyde under conditions that promote cyclization. conicet.gov.arorganic-chemistry.org For 2-(4-Iodophenyl)benzoxazole specifically, this would involve the reaction of 2-aminophenol with 4-iodobenzoic acid or 4-iodobenzaldehyde.

More contemporary and efficient methods have also been developed. These include copper-catalyzed intramolecular O-arylation of o-halobenzanilides, which can proceed in environmentally friendly solvents like water. rsc.org In one study, the reaction of N-(2-iodophenyl)-4-methoxybenzamide yielded the corresponding benzoxazole (B165842) in high yield, demonstrating the effectiveness of this copper-catalyzed approach. rsc.org Another innovative method utilizes an electrochemical approach where an iodine(I)/iodine(III) redox mediator facilitates the synthesis from imines. acs.org

Specific Synthetic Methodologies

Several specific protocols for the synthesis of benzoxazole derivatives have been reported, highlighting the ongoing research to improve efficiency and yield.

Copper-Catalyzed Cyclization: A study demonstrated the synthesis of various 2-substituted benzoxazoles from o-iodo/bromophenylbenzanilides using a copper(II) acetate catalyst with a specific ligand (DPPAP) in water. This method proved effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. rsc.org

Electrochemical Synthesis: An "ex-cell" electrochemical method has been developed for the synthesis of benzoxazoles from imines. This technique employs a redox mediator based on an iodine(I)/iodine(III) couple and is compatible with various functional groups that might be sensitive to other reaction conditions. acs.org

Photostimulated Reactions: A series of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles have been synthesized through a photostimulated C-O cyclization of carboxamide anions in good to excellent yields. conicet.gov.ar

Key Research Applications

Role as a Chemical Intermediate

The presence of the iodine atom on the phenyl ring makes this compound an excellent substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the iodinated compound with a boronic acid derivative in the presence of a palladium catalyst. researchgate.netarkat-usa.org This versatility enables the synthesis of a wide array of more complex molecules with potentially enhanced biological activities or material properties. For example, the Suzuki coupling of a related benzyl 2-(4-iodophenyl)oxazole-4-carboxylate was a key step in the preparation of potential anti-tuberculosis inhibitors. nih.gov

The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl > F, making iodo-substituted compounds like this compound highly reactive and desirable for these transformations. researchgate.net

Applications in Medicinal Chemistry

Benzoxazole (B165842) derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. najah.edumdpi.com The this compound scaffold serves as a foundational structure for the development of novel therapeutic agents.

Anticancer Research: Benzoxazole derivatives have shown promise as anticancer agents by targeting various cancer cell lines. jrespharm.comnih.gov For instance, certain benzoxazole compounds have demonstrated cytotoxic effects against breast, lung, liver, and prostate cancer cells. nih.gov The ability to modify the this compound structure through reactions like the Suzuki coupling allows for the exploration of structure-activity relationships to optimize anticancer potency. mdpi.com

Antimicrobial Research: The benzoxazole moiety is also found in compounds with antibacterial and antifungal properties. najah.edunih.gov Research has shown that some synthetic benzoxazoles are active against both Gram-positive and Gram-negative bacteria. mdpi.com The this compound structure can be a starting point for creating new antimicrobial agents.

Neurodegenerative Disease Research: Derivatives of 2-(phenyl)benzoxazole have been investigated as potential imaging agents for amyloid plaques associated with Alzheimer's disease. nih.gov In one study, a radioiodinated derivative of a 2-(4-dimethylaminophenyl)-1,3-benzoxazole showed high affinity for Aβ1-40 peptide in vitro. nih.gov This highlights the potential of iodinated benzoxazoles in the development of diagnostic tools for neurodegenerative disorders.

Computational Chemistry and Theoretical Investigations of 2 4 Iodophenyl Benzoxazole

Computational chemistry provides profound insights into the molecular structure, properties, and reactivity of molecules like 2-(4-Iodophenyl)benzoxazole. Through theoretical investigations, researchers can predict and understand its behavior at an atomic level, complementing experimental findings.

Reactivity and Chemical Transformations of 2 4 Iodophenyl Benzoxazole

Functionalization of the Benzoxazole (B165842) Ring System

The benzoxazole moiety, while aromatic and relatively stable, possesses reactive sites that permit functionalization. wikipedia.org These reactions allow for the introduction of new chemical groups onto the fused benzene (B151609) ring, modifying the compound's electronic and steric properties.

Transition metal-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of the benzoxazole core. While the C2 position is a common site for derivatization in parent benzoxazole, the ligating ability of the nitrogen atom in 2-aryl benzoxazoles can direct functionalization to the fused-benzene ring. nitrkl.ac.in Synthesizing functionalized benzoxazoles at the fused benzene ring is considered challenging, but methods have been developed to access C4, C5, and C7-functionalized 2-aryl benzoxazoles. nitrkl.ac.in

For instance, a one-pot synthesis of C4-alkenylated 2-aryl benzoxazoles has been achieved through a Palladium-catalyzed reaction of 2-amidophenols with electronically deficient olefins. This process involves a regioselective C-H activation/alkenylation directed by the anilide, followed by an intramolecular annulation to form the C4-functionalized benzoxazole derivative. nitrkl.ac.in Similarly, C4-arylated benzoxazoles can be accessed via a Pd-catalyzed aerobic C-H ortho-arylation of 2-amidophenol, followed by acid-mediated annulation. nitrkl.ac.in

Table 1: Examples of C-H Activation at the Benzoxazole Core Precursor

| Catalyst | Reactant 1 | Reactant 2 | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Pd-catalyst | 2-Amidophenol | Olefin | C4 | 4-Alkenyl Benzoxazole | nitrkl.ac.in |

Beyond C-H activation, various substituents can be introduced onto the benzoxazole moiety through classical and modern synthetic methods. The synthesis of benzoxazoles often involves the cyclization of precursors like 2-aminophenols with a range of substrates, which can incorporate desired substituents from the start. nih.govnih.govchemicalbook.comnih.gov For example, the condensation of 2-aminophenols with aldehydes, carboxylic acids, or acyl chlorides is a common route. nih.govchemicalbook.comnih.gov

The benzoxazole ring itself can also undergo reactions to introduce new functional groups. For instance, new 1,2,4-triazine thio benzoxazole derivatives have been synthesized starting from 2-mercaptobenzoxazole, which is then treated with various reagents to build up a more complex heterocyclic system attached to the benzoxazole core. sapub.org

Reactions Involving the 4-Iodophenyl Substituent

The carbon-iodine bond in the 4-iodophenyl group is the most reactive site of the molecule for many important synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive in such processes compared to the corresponding bromides or chlorides. acs.orgfrontiersin.org

The aryl iodide functionality of 2-(4-iodophenyl)benzoxazole is an excellent handle for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

C-C Bond Formation: Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for C-C bond formation. mdpi.com The 4-iodophenyl group can readily participate in Suzuki reactions with various boronic acids to yield 2-(4-biphenyl)benzoxazole derivatives. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents at the 4-position. beilstein-journals.org Direct arylation is another powerful technique where the C-I bond can be coupled with other aromatic C-H bonds, often catalyzed by palladium. researchgate.netresearchgate.net

C-N and C-O Bond Formation: Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with amines. This provides access to a range of N-aryl benzoxazole derivatives. The analogous Buchwald-Hartwig ether synthesis can be used to form C-O bonds by coupling with alcohols or phenols.

Table 2: Representative Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd catalyst, Ligand, Base |

The iodine atom on the phenyl ring can be replaced with other halogens through metal-catalyzed halogen exchange (HALEX) reactions, often referred to as an aromatic Finkelstein reaction. frontiersin.orgorganic-chemistry.org These transformations are valuable for tuning the reactivity of the molecule for subsequent steps, as aryl bromides and chlorides are often less reactive in cross-coupling reactions. acs.org

Copper(I) complexes are particularly effective catalysts for converting aryl bromides to aryl iodides, and the reverse reaction is also feasible. acs.orgorganic-chemistry.org The process is an equilibrium reaction influenced by factors like the solubility of the halide salts. acs.org For example, reacting an aryl iodide with a copper(I) bromide source can yield the corresponding aryl bromide. Palladium complexes have also been shown to mediate these exchange reactions. nih.gov The relative bond dissociation energies (C-I < C-Br < C-Cl) play a crucial role in the thermodynamics of these transformations. nih.gov

Ring-Opening and Rearrangement Reactions of the Benzoxazole Core

Although the benzoxazole ring is aromatic, it can undergo ring-opening or rearrangement under specific conditions, leading to highly functionalized products.

Ring-Opening Reactions: Catalytic systems have been developed to promote the ring opening of benzoxazoles. For example, a copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water results in the cleavage of the azole ring to generate a highly functionalized substituted benzene bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.orgacs.org Another method involves merging the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org Yttrium(III) triflate has also been used to catalyze a cascade ring-opening/annulation reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org

Rearrangement Reactions: The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that benzoxazole derivatives can undergo. An efficient one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, proceeds via an intramolecular Smiles rearrangement to yield 2-aminobenzoxazoles. acs.org Another synthetic route involves a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines to form 2-substituted benzoxazoles. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminophenol (B121084) |

| 4-amino benzaldehyde |

| Acetic acid |

| Alcohols |

| Aldehydes |

| Amines |

| Aryl boronic acids |

| Benzaldehyde |

| Benzoxazole-2-thiol |

| Carbonyl compounds |

| Carboxylic acids |

| Chloroacetyl chloride |

| Ethyl diazoacetate |

| Halogenated nitriles |

| Isocyanides |

| Lead(IV) acetate |

| Methyl chloroacetate |

| N-cyano-N-phenyl-p-toluenesulfonamide |

| N-Methyl morpholine |

| Olefins |

| Palladium |

| Phenols |

| Polyphosphoric acid |

| Propargylic alcohols |

| Sodium azide |

| Sodium hypochlorite |

| Sodium nitrite |

| Terminal alkynes |

| Tetrahydrofuran |

| Thiourea |

| Titanium dioxide |

| Yttrium(III) triflate |

| Zinc bromide |

Derivatization Strategies for Incorporation into Advanced Chemical Structures and Materials

The compound this compound serves as a pivotal building block for the synthesis of complex chemical structures and advanced functional materials. Its utility stems from the presence of the highly reactive carbon-iodine (C-I) bond on the phenyl ring. This bond provides a versatile handle for post-synthesis modification, enabling the molecule's incorporation into larger, conjugated systems such as oligomers, polymers, and dendrimers. The primary strategies for its derivatization are centered around palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

These derivatization methods are crucial for tuning the electronic, optical, and physical properties of the resulting materials. By strategically coupling this compound with various organic moieties, researchers can design materials with tailored characteristics for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and photovoltaic devices.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the phenyl ring of this compound makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows these reactions to proceed under milder conditions. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.

This strategy is fundamental for synthesizing π-conjugated polymers. By preparing a bifunctional monomer, such as a boronic acid derivative of this compound, or by reacting it with a di-boronic acid linker, step-growth polymerization can be achieved. Catalyst-transfer polymerization is a more advanced Suzuki coupling method that allows for the synthesis of conjugated polymers with controlled molecular weight and low dispersity in a chain-growth manner. researchgate.netbohrium.com

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. organic-chemistry.org When applied to this compound, the Sonogashira coupling introduces a rigid alkynyl linkage, which is highly effective at extending the π-conjugation of the molecular backbone.

This derivatization is particularly valuable for creating materials with enhanced charge transport properties and specific optical characteristics. The resulting arylalkyne structures are key components in molecular wires, nonlinear optical materials, and as building blocks for more complex conjugated polymers. ijnc.ir The reaction can be performed under mild, often room temperature, conditions. libretexts.org

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is another cornerstone of C-C bond formation in organic synthesis. wikipedia.orguwindsor.ca This reaction is notable for its tolerance of a wide variety of functional groups, which minimizes the need for protecting groups during complex syntheses. uwindsor.ca The coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) provides a reliable route to complex organic molecules.

In materials science, the Stille coupling is extensively used for the synthesis of conjugated polymers. Stille polycondensation, involving the reaction between a di-stannylated monomer and a di-halogenated monomer, has been a workhorse for producing high-molecular-weight polymers for organic electronic applications.

Heck Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, involves the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org This reaction forms a new C-C bond at one of the sp² carbons of the alkene, resulting in a substituted alkene. The Heck reaction is particularly useful for introducing vinylene linkages into the molecular structure, which can influence the electronic properties and morphology of polymeric materials. beilstein-journals.org While highly effective, the stereoselectivity of the resulting alkene (E vs. Z) can be a critical parameter to control. organic-chemistry.org

The following table summarizes the key derivatization strategies for this compound.

| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Structure/Material |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, CsF) | Bi-aryl systems, Conjugated polymers (e.g., Poly(p-phenylene)s) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Aryl-alkyne conjugates, Rigid-rod polymers, Molecular wires |

| Stille Coupling | Organostannane (Aryl, Vinyl, Alkynyl) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Substituted benzoxazoles, Conjugated polymers |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene-like structures, Polymers with vinylene linkages |

Coordination Chemistry of 2 4 Iodophenyl Benzoxazole As a Ligand

Ligand Design and Synthesis of 2-(4-Iodophenyl)benzoxazole-Based Chelators

The design of this compound as a ligand centers on the nitrogen atom of the oxazole (B20620) ring, which possesses a lone pair of electrons available for coordination with a metal center. The synthesis of 2-arylbenzoxazoles is well-established, and several synthetic routes can be employed to produce this compound. These methods typically involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable benzoic acid derivative.

Common synthetic strategies that can be adapted for the synthesis of this compound include:

Condensation of 2-aminophenol with 4-iodobenzaldehyde : A widely used method involves the reaction between a 2-aminophenol and an aromatic aldehyde, often facilitated by a catalyst and an oxidizing agent. For the target compound, this would involve reacting 2-aminophenol with 4-iodobenzaldehyde. A green chemistry approach utilizes a magnetic nanoparticle-supported ionic liquid (LAIL@MNP) catalyst under solvent-free ultrasound irradiation to drive the condensation/cyclization, yielding the desired 2-substituted benzoxazole (B165842). nih.gov

Copper-Catalyzed Cyclization : Another prominent method involves the copper-catalyzed intramolecular or intermolecular cyclization. One such protocol uses a copper iodide (CuI) catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction between 1-bromo-2-iodobenzene and an aldoxime (in this case, 4-iodobenzaldoxime) to form the 2-arylbenzoxazole structure. researchgate.net

Electrochemical Synthesis : An alternative modern approach is the indirect electrochemical synthesis of benzoxazoles from imines. acs.org This method uses an electrochemically generated hypervalent iodine reagent to trigger the oxidative cyclization of an ortho-iminophenol precursor, which would be formed from 2-aminophenol and 4-iodobenzaldehyde. acs.org This approach is compatible with various functional groups. acs.org

Table 1: Selected Synthetic Methods for 2-Arylbenzoxazoles

| Method | Precursors | Catalyst/Reagents | Key Features |

| Ultrasound-Assisted Condensation | 2-Aminophenol, Aromatic Aldehyde | LAIL@MNP | Solvent-free, rapid, green chemistry approach. nih.gov |

| Copper-Catalyzed Coupling | 1-Bromo-2-iodobenzene, Aldoxime | CuI, K₂CO₃, DMEDA | Effective for forming the benzoxazole ring via C-O bond formation. researchgate.net |

| Electrochemical Synthesis | ortho-Iminophenol | Electrochemically generated I(III) | "Ex-cell" approach compatible with sensitive functional groups. acs.org |

Metal Complexation Studies with Transition and Lanthanide Metals (e.g., Co(II), Nd(III), Yb(III))

Benzoxazole and its derivatives are recognized as effective ligands for a wide array of transition metals and lanthanides. nih.gov They typically coordinate to the metal ion in a monodentate fashion through the imine nitrogen atom of the benzoxazole ring. The formation of complexes enhances the chemical and physical properties of both the ligand and the metal ion, leading to novel applications.

While specific studies detailing the complexation of this compound with Co(II), Nd(III), and Yb(III) are sparse, the general principles of coordination chemistry suggest that such complexes are feasible.

Transition Metal Complexes (e.g., Co(II)) : Benzoxazole and benzimidazole derivatives readily form complexes with transition metals like Co(II), Cu(II), and Ni(II). nih.govjocpr.com The reaction of a 2-substituted benzoxazole ligand with a cobalt(II) salt, such as cobalt(II) chloride or acetate, in a suitable solvent like ethanol or methanol, would be expected to yield a coordination complex. mdpi.commdpi.com The resulting geometry can vary from tetrahedral to octahedral depending on the stoichiometry and the presence of other co-ligands. mdpi.commdpi.com For instance, cobalt(II) complexes with related nitrogen-donor ligands have been synthesized and shown to adopt stable six-coordinate octahedral geometries. mdpi.commdpi.com

Lanthanide Metal Complexes (e.g., Nd(III), Yb(III)) : Lanthanide ions are known to form complexes with various organic ligands that can act as "antennas" to sensitize the metal's luminescence. bohrium.comijcce.ac.ir The complexation of Nd(III) or Yb(III) with this compound would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a non-aqueous solvent. The coordination number for lanthanide complexes is typically high (8 or 9), and co-ligands or solvent molecules often complete the coordination sphere. bohrium.comresearchgate.net Studies on other heterocyclic ligands like triazoles with Nd(III) have confirmed inner-sphere complexation. nih.gov Similarly, Yb(III) complexes have been successfully synthesized with various N-heterocyclic ligands to create near-infrared (NIR) emitting materials. eiu.edursc.orgresearchgate.net

Structural and Spectroscopic Characterization of Metal Complexes

The definitive structure and bonding in the metal complexes of this compound would be determined using a combination of spectroscopic and analytical techniques. These methods are routinely applied to characterize analogous metal complexes. jocpr.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration of the benzoxazole ring to a lower or higher frequency upon complexation is a key indicator of bonding between the nitrogen atom and the metal.

NMR Spectroscopy (¹H and ¹³C) : For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure. Changes in the chemical shifts of the protons and carbons on the benzoxazole and iodophenyl rings upon complexation can elucidate the binding site and study the complex's purity and stability in solution.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex. It can provide information on the coordination geometry of the metal ion (especially for transition metals like Co(II)) and investigate ligand-to-metal or metal-to-ligand charge transfer bands. odu.edu

Mass Spectrometry : This technique is used to determine the molecular weight of the complex and confirm its composition.

Table 2: Standard Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| IR Spectroscopy | Confirms ligand coordination by observing shifts in vibrational frequencies (e.g., C=N stretch). |

| NMR Spectroscopy | Elucidates ligand structure and binding mode in solution for diamagnetic complexes. |

| UV-Visible Spectroscopy | Reveals electronic transitions and information about coordination geometry. odu.edu |

| X-ray Diffraction | Determines precise 3D structure, including bond lengths, angles, and coordination geometry. researcher.lifedoaj.org |

| Mass Spectrometry | Confirms molecular weight and stoichiometry of the complex. |

Electronic and Electrochemical Properties of Coordination Compounds

The electronic properties of coordination compounds are critical for their potential applications in areas like sensing, catalysis, and molecular electronics.

Electronic Properties : The electronic properties are largely determined by the nature of the metal ion, the ligand, and their interaction. The electron-withdrawing nature of the iodine atom in this compound would influence the electron density on the benzoxazole ring system, thereby affecting the ligand-field strength and the energy of the metal's d-orbitals in transition metal complexes. For lanthanide complexes, the ligand's electronic structure is crucial for the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal ion, leading to characteristic f-f emission. bohrium.comijcce.ac.ir

Electrochemical Properties : Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of metal complexes. beilstein-journals.orgnih.gov A CV study of a this compound complex would reveal the oxidation and reduction potentials of the metal center (e.g., Co(II)/Co(III) couple) and/or the ligand. This information is vital for designing electrocatalysts or redox-active sensors. For instance, studies on Ag(I) complexes of a similar 2-(4'-pyridyl)-benzoxazole ligand showed an irreversible redox couple for Ag⁺/Ag. researcher.life The presence of the electroactive iodine atom might also introduce unique electrochemical features.

Potential Applications of this compound Metal Complexes in Catalysis or Sensing

While direct applications of this compound complexes are not yet reported, the known functions of related compounds point toward significant potential in catalysis and sensing.

Catalysis : Metal complexes are widely used as catalysts in organic synthesis. researchgate.net Benzoxazole- and benzimidazole-containing metal complexes have shown catalytic activity in various transformations. nih.govbohrium.com The this compound ligand offers a distinct advantage: the iodine atom can serve as an anchor point. Using techniques like Sonogashira or Suzuki cross-coupling, the entire metal complex could be grafted onto a polymer, silica surface, or nanoparticle. This immobilization is a key strategy for creating heterogeneous catalysts, which are easily recoverable and reusable, aligning with the principles of green chemistry. researchgate.net

Sensing : Benzoxazole derivatives are known to be fluorescent and have been developed as chemosensors for detecting metal ions and other analytes. nih.gov The coordination of a metal ion to a fluorescent ligand like this compound can cause a detectable change in its fluorescence (e.g., quenching or enhancement), forming the basis of a sensor. Furthermore, lanthanide complexes (Nd(III), Yb(III)) are particularly interesting for NIR sensing and imaging, as their emission occurs in a region where biological tissues are more transparent. researchgate.netrsc.org The this compound ligand could serve as an effective antenna to sensitize this NIR emission, creating a probe for various applications.

Future Research Directions and Perspectives

Development of Novel Green Synthetic Routes for 2-(4-Iodophenyl)benzoxazole

Future research will likely focus on optimizing and applying a variety of green techniques to the synthesis of this compound. Inspired by recent successes in the synthesis of related benzoxazole (B165842) derivatives, these methods could include:

Microwave-Assisted Synthesis : This technique has been shown to dramatically reduce reaction times for the formation of benzoxazole derivatives, often from hours to mere minutes. mdpi.comnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry) : The use of ultrasound irradiation can accelerate reaction rates and increase yields under solvent-free conditions, with water often being the only byproduct. mdpi.comnih.gov A magnetic nanomaterial-supported Lewis acidic ionic liquid has been successfully used as a recyclable catalyst in the sonochemical synthesis of 2-phenylbenzoxazole (B188899). nih.gov

Mechanochemistry : This solvent-free approach involves grinding reactants together, offering a highly efficient and environmentally friendly alternative to conventional solution-phase synthesis. mdpi.comnih.gov

Reactions in Green Solvents : The use of water or deep eutectic solvents (DES) as reaction media presents a sustainable alternative to volatile organic compounds. mdpi.comrsc.org Copper-catalyzed intramolecular O-arylation to form benzoxazoles has been demonstrated effectively in water. rsc.org

Electrochemical Synthesis : An electrochemical approach using a redox mediator based on an iodine(I)/iodine(III) couple has been reported for benzoxazole synthesis, representing a clean and controllable method. acs.orgijpbs.com

| Green Synthetic Method | Key Advantages | Relevant Precedent for Benzoxazoles |

| Microwave-Assisted | Significant reduction in reaction time, high yields. mdpi.com | Synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.comnih.gov |

| Ultrasound-Assisted | Faster reaction rates, high yields, solvent-free conditions. nih.gov | Preparation of 2-substituted benzoxazoles using a recyclable catalyst. mdpi.comnih.gov |

| Mechanochemical | Solvent-free, reduced reaction time, high efficiency. mdpi.com | Formation of Schiff bases and their subsequent cyclization to benzoxazoles. mdpi.comnih.gov |

| Aqueous Media | Environmentally benign, "green" solvent. rsc.org | Cu-catalyzed intramolecular O-arylation of o-halobenzanilides. rsc.org |

| Electrochemical | Contaminant-free, mild conditions. acs.orgresearchgate.net | Indirect "ex-cell" synthesis from imines using a reusable redox mediator. acs.org |

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds, thereby guiding experimental design. For this compound and its derivatives, future research will increasingly leverage advanced computational modeling.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have already been employed to investigate the formation of benzoxazoles. acs.orgconicet.gov.ar In one study, DFT calculations were used to probe different plausible mechanistic pathways for an oxidative cyclization reaction to form the benzoxazole ring. acs.orgresearchgate.net The computational results, which compared the energy barriers of transition states, strongly supported a concerted reductive elimination pathway as the most likely mechanism. acs.orgresearchgate.net

Future computational studies on this compound could focus on:

Mechanism Elucidation : Detailed modeling of the transition states and intermediates involved in various synthetic routes, including the aforementioned green methods, to optimize reaction conditions.

Property Prediction : Calculating electronic and photophysical properties to predict the fluorescence characteristics of new derivatives for sensor applications. mdpi.com

Binding Affinity Studies : In silico docking studies to predict the binding modes and affinities of this compound-based ligands with biological targets like enzymes or receptors, aiding in the rational design of new therapeutic agents. nih.gov

Understanding Non-covalent Interactions : Analyzing interactions such as halogen bonding, which involves the iodine atom, to guide the design of supramolecular structures. researchgate.netresearchgate.net

Exploration of this compound in Supramolecular Chemistry and Materials Science

The unique structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. mdpi.comambeed.com The planar benzoxazole ring can participate in π-stacking interactions, while the iodine atom on the phenyl ring is a potent halogen bond donor. researchgate.netmdpi.com Halogen bonding is a highly directional non-covalent interaction that is increasingly exploited in crystal engineering and the design of advanced materials. researchgate.netresearchgate.net

Future research in this area is expected to explore:

Crystal Engineering : Utilizing the halogen bonding capability of the iodine atom to direct the self-assembly of molecules into well-defined crystalline architectures with desired properties. researchgate.net The study of co-crystals involving similar iodophenyl-containing ligands has demonstrated the importance of these interactions in forming supramolecular networks. researchgate.net

Host-Guest Systems : Designing and synthesizing macrocycles or cages based on the this compound scaffold for molecular recognition and sensing applications. researchgate.net

Organic Electronics : Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or fluorescent materials, an area where 2-substituted benzoxazoles have already shown promise. mdpi.com

Metal-Organic Frameworks (MOFs) : Employing functionalized this compound derivatives as ligands for the construction of MOFs. ambeed.com A related compound, N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine, has been categorized as a potential MOF ligand, highlighting the prospects for this class of molecules. ambeed.com

Design of Highly Selective and Sensitive Probes Based on this compound

The benzoxazole core is a privileged scaffold for the development of probes for biological imaging and sensing. beilstein-journals.orgnih.gov The this compound structure is particularly well-suited for this purpose, as the iodine atom can be readily replaced with a radioisotope (e.g., ¹²³I or ¹²⁵I) for use in single-photon emission computed tomography (SPECT) imaging. beilstein-journals.orgnih.gov

A significant area of application has been the development of imaging agents for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. beilstein-journals.orgnih.gov Research has shown that derivatives of 2-arylbenzoxazole can exhibit high binding affinity for Aβ aggregates. beilstein-journals.org

| Compound | Description | In Vitro Aβ Plaque Binding Affinity (Ki) |

| 95e | 5-(4-iodophenyl) substituted 2-arylbenzoxazole derivative. beilstein-journals.org | 9.3 nM beilstein-journals.orgnih.gov |

| 95f | 6-(4-iodophenyl) substituted 2-arylbenzoxazole derivative. beilstein-journals.org | 60.1 nM beilstein-journals.org |

Specifically, the compound N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide was synthesized and found to have a high binding affinity (Ki = 9.3 nM) for Aβ plaques. nih.gov However, its radiolabeled form, [¹²³I]1e, did not sufficiently cross the blood-brain barrier in in-vivo studies, a challenge that future research will need to address. beilstein-journals.orgnih.gov

Future research directions in probe design will likely involve:

Improving Pharmacokinetics : Modifying the this compound structure to enhance properties like lipophilicity and blood-brain barrier penetration for neuroimaging applications. beilstein-journals.org

Developing Fluorescent Probes : Exploiting the inherent fluorescent properties of many benzoxazoles to create new sensors. mdpi.comnih.gov For example, 3-(2-benzoxazol-5-yl)alanine derivatives have been developed as fluorescent sensors for monosaccharides. nih.gov

Targeting Other Biomarkers : Designing probes based on the this compound scaffold to selectively target other enzymes, receptors, or pathological markers associated with various diseases. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-Iodophenyl)benzoxazole, and how is its purity validated?

A common method involves refluxing substituted benzaldehyde derivatives with precursors like 4-amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Characterization typically employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis to confirm structure and purity. For example, NMR spectra (¹H and ¹³C) identify aromatic protons and iodine substitution patterns, while IR confirms benzoxazole ring formation via C=N/C-O stretches .

Q. Which biological assays are routinely used to evaluate this compound’s activity?

Enzyme inhibition assays (e.g., kinase or protease screens) and receptor binding studies (using radioligand displacement) are standard. Computational docking studies, as seen in analogues like compound 9c, help predict binding modes to targets like acetylcholinesterase or DNA gyrase . Cell-based viability assays (MTT/XTT) further assess cytotoxicity and selectivity in cancer or microbial models .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what explains these variations?

Substituents on the benzoxazole core significantly alter bioactivity. For instance:

Q. What computational strategies are employed to resolve contradictions in its biological data?

Molecular dynamics simulations and density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria. For example, ESIPT (excited-state intramolecular proton transfer) in benzoxazole derivatives like HBO affects fluorescence and photostability, which can explain discrepancies in UV-filter studies . Docking studies with mutated enzyme variants further clarify structure-activity relationships .

Q. How does this compound perform in non-biological applications, such as material science?

Its rigid aromatic structure and iodine’s heavy-atom effect make it suitable for scintillators in positron emission tomography (PET). Studies show styryl-substituted derivatives exhibit high light yield and MRI compatibility, enabling dual-modality imaging . In organic electronics, benzoxazole derivatives serve as electron-transport layers due to their low-lying LUMO levels .

Methodological Considerations

- Synthesis Optimization : Vary solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for cross-coupling) to improve yield .

- Photostability Testing : Use UV-Vis spectroscopy under controlled irradiation to assess degradation kinetics, critical for UV-filter or imaging applications .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., Gaussian software) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.